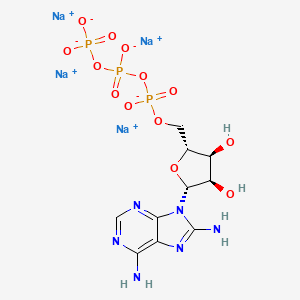
8-Aminoadenosine-5'-O-triphosphate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoadenosine-5’-O-triphosphate (sodium salt) is an aminated derivative of adenosine-5’-triphosphate. This compound is characterized by the substitution of the hydrogen atom at the 8th position of the adenine nucleobase with an amino group. It is primarily used in scientific research for receptor mapping and studying nucleotide substrate specificity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoadenosine-5’-O-triphosphate involves the modification of adenosine-5’-triphosphate. The hydrogen atom at the 8th position of the adenine nucleobase is replaced by an amino group through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of 8-Aminoadenosine-5’-O-triphosphate typically involves large-scale chemical synthesis under controlled conditions. The compound is often supplied as an aqueous solution of the sodium salt, with a typical concentration of 10 mM .
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminoadenosine-5’-O-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and nucleophiles. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions may result in various substituted adenosine derivatives .
Aplicaciones Científicas De Investigación
8-Aminoadenosine-5’-O-triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in receptor mapping and studying nucleotide substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized biochemical reagents
Mecanismo De Acción
The mechanism of action of 8-Aminoadenosine-5’-O-triphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 8th position of the adenine nucleobase allows for unique binding interactions, which can inhibit or modify the activity of these targets. This compound has been shown to inhibit poly(A) polymerase in yeast, leading to chain termination during RNA synthesis .
Comparación Con Compuestos Similares
Adenosine-5’-triphosphate (ATP): The parent compound, without the amino modification.
8-Bromo-adenosine-5’-triphosphate: Another modified ATP derivative with a bromine atom at the 8th position.
8-Methyl-adenosine-5’-triphosphate: A derivative with a methyl group at the 8th position.
Uniqueness: 8-Aminoadenosine-5’-O-triphosphate is unique due to the presence of the amino group at the 8th position, which allows for specific interactions and applications not possible with other ATP derivatives. This modification enhances its utility in receptor mapping and studying nucleotide substrate specificity .
Propiedades
Fórmula molecular |
C10H13N6Na4O13P3 |
|---|---|
Peso molecular |
610.12 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N6O13P3.4Na/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
Clave InChI |
AXYUSSRGOAAJCU-ZVQJTLEUSA-J |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
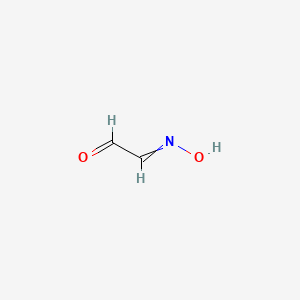
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
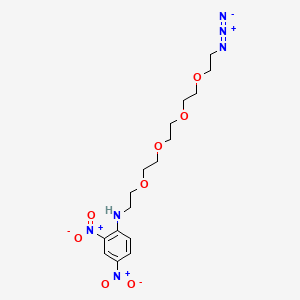


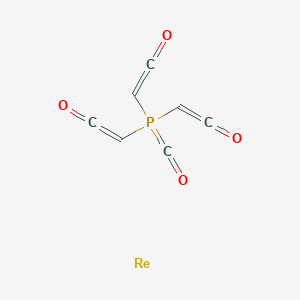


![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
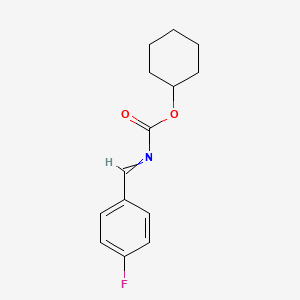
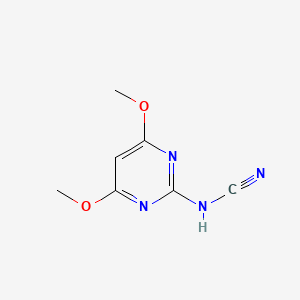

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
